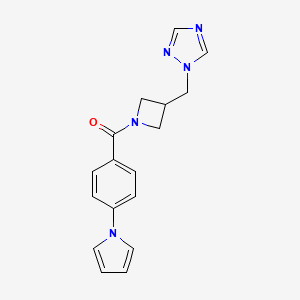
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity and Mechanism Insights
A study on the antibacterial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinones, which includes compounds related to the mentioned chemical structure, demonstrated expanded activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. This research highlights the importance of substituent effects on the azole moieties for enhancing antibacterial activity, offering insights into the potential medical applications of such compounds (Genin et al., 2000).
Cycloaddition Reactions and Chemical Synthesis
The role of the carbonyl group in facilitating cycloaddition reactions of azido(2-heteroaryl)methanones with activated olefins was explored, indicating a pathway for synthesizing complex heterocyclic structures. This research could be significant for developing synthetic methodologies involving compounds with similar structures (Zanirato, 2002).
Crystal Structure and Characterization
The synthesis and crystal structure analysis of related compounds have provided detailed information on molecular configuration, which is crucial for understanding the chemical behavior and potential applications of these substances (Cao et al., 2010).
Catalyst Development for Chemical Reactions
Research into the development of highly active catalysts based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions indicates the utility of compounds with related structures in facilitating chemical transformations. This could have implications for pharmaceutical synthesis and materials science (Ozcubukcu et al., 2009).
Synthesis of Derivatives and Biological Activity
The synthesis of trans N-Substituted Pyrrolidine Derivatives bearing 1,2,4-triazole rings explores the biological activities of these compounds, highlighting the diverse potential applications in drug development and other areas of chemical research (Prasad et al., 2021).
Mecanismo De Acción
Target of Action
Compounds containing 1,2,3-triazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, contributing to their diverse pharmacological effects .
Mode of Action
It’s known that the nitrogen atoms of the 1,2,3-triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to the inhibition or modulation of the enzyme’s activity, resulting in various biological effects.
Biochemical Pathways
Compounds containing 1,2,3-triazole moieties are known to interact with various biochemical pathways due to their diverse biological activities . The exact pathways affected would depend on the specific targets of the compound and the nature of its interaction with these targets.
Propiedades
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(21-9-14(10-21)11-22-13-18-12-19-22)15-3-5-16(6-4-15)20-7-1-2-8-20/h1-8,12-14H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLWZUFFEPWGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

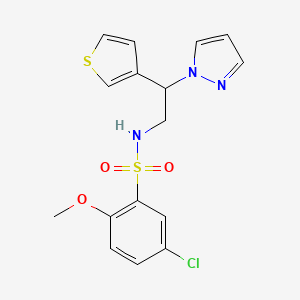
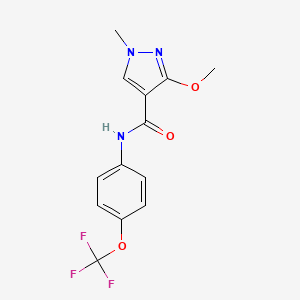

![3-(1H-indole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2526475.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2526476.png)

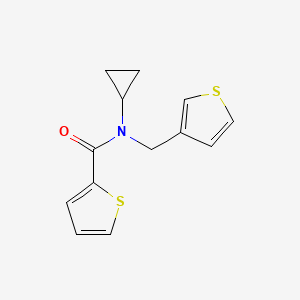
![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone](/img/structure/B2526480.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide](/img/structure/B2526482.png)
![Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate](/img/structure/B2526483.png)
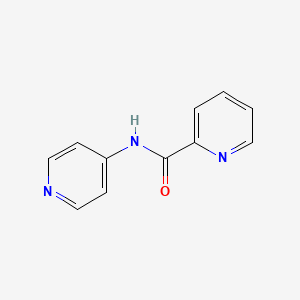
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2526489.png)
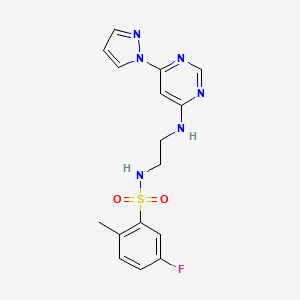
![2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2526492.png)